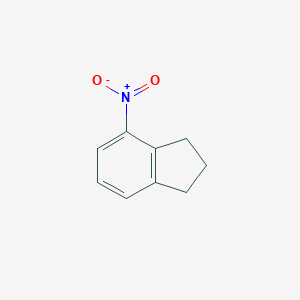
4-Nitroindan
Overview
Description
4-Nitroindan: is an organic compound with the molecular formula C9H9NO2 . It is a derivative of indan, characterized by the presence of a nitro group at the fourth position of the indan ring. This compound is a white solid with a strong bitter taste and is often used as an intermediate in the synthesis of dyes and fluorescent agents .
Mechanism of Action
Target of Action
The specific targets of 4-Nitroindan are currently unknown. Nitro-substituted compounds often act as electrophiles, reacting with nucleophilic centers in biological molecules. Indenes, on the other hand, are aromatic hydrocarbons that can interact with a variety of biological targets through hydrophobic interactions and π-π stacking .
Mode of Action
Without specific information on this compound, it’s challenging to provide a detailed mode of action. The indene moiety could interact with biological targets through hydrophobic interactions .
Biochemical Pathways
The exact biochemical pathways influenced by this compound are not known. Nitro compounds can participate in redox reactions, potentially affecting oxidative stress pathways. Indenes may interact with various enzymes and receptors, influencing their activity .
Pharmacokinetics
Nitro compounds are often metabolized through reduction, while indenes are typically lipophilic, suggesting they might be widely distributed in the body .
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of nitro groups can be influenced by pH, while the lipophilicity of indenes could affect their distribution in different cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroindan can be synthesized through the nitration of indan. The nitration process typically involves the reaction of indan with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of the reactants to ensure high yield and purity of the product. The final product is often purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroindan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the indan ring can be oxidized to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone.
Major Products Formed:
Reduction: 4-Aminoindan.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Oxidation: Oxidized indan derivatives
Scientific Research Applications
4-Nitroindan has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and fluorescent agents.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminoindan: A reduction product of 4-Nitroindan, used in similar applications.
2-Nitrotoluene: Another nitro compound with different structural properties.
3,4-(Methylenedioxy)toluene: A compound with a methylenedioxy group instead of a nitro group.
1-Bromo-3,4-(methylenedioxy)benzene: A brominated derivative with different reactivity.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its nitro group provides a site for reduction and substitution reactions, while the indan ring offers stability and rigidity to the molecule .
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABKMBXKCJTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188255 | |
| Record name | 4-Nitroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-14-9 | |
| Record name | 4-Nitroindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitroindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34701-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitroindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitroindan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQX72X2C2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic application of 4-Nitroindan?
A1: this compound serves as a versatile starting material for synthesizing various indan derivatives, particularly those containing amino or sulfonic acid groups. For example, it can be used to synthesize 4-aminoindan-7-sulfonic acid [], 5-aminoindan-6-sulfonic acid [], and several other sulfonated derivatives of aminoindan []. It is also a key precursor in the synthesis of 5-azaacenaphthene derivatives, specifically 3-ethoxycarbonyl-5-azaacenaphthene-1, 4(5H)-dione-1ethylene acetal and 3-ethoxycarbonyl-5-azaacenaphthene-1, 4(5H)-dione-1-ethylene dithioacetal [, ].
Q2: Can you elaborate on the synthesis of sulfonated aminoindan derivatives from this compound?
A2: The synthesis of sulfonated aminoindan derivatives from this compound often involves a multistep process. One method involves sulfonation of this compound to produce the corresponding nitroindan sulfonic acid, followed by reduction of the nitro group to an amine group. For instance, this compound can be sulfonated to yield this compound-6-sulfonic acid, which is subsequently reduced to obtain 4-aminoindan-6-sulfonic acid [].
Q3: Are there alternative routes for synthesizing specific sulfonated aminoindan derivatives from this compound?
A3: Yes, alternative synthetic routes exist. For instance, 4-aminoindan-5-sulfonic acid can be synthesized by first treating 4-amino-7-bromoindan with amidosulfuric acid to produce 4-amino-7-bromoindan-5-sulfonic acid, followed by hydrogenolysis to remove the bromine atom [].
Q4: What is the significance of synthesizing 5-azaacenaphthene derivatives from this compound?
A4: The synthesis of 5-azaacenaphthene derivatives from this compound is significant due to the potential biological activities of these heterocyclic compounds. While specific biological activities are not discussed in the provided abstracts, the development of new heterocyclic compounds is crucial for exploring potential pharmaceutical and medicinal applications [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
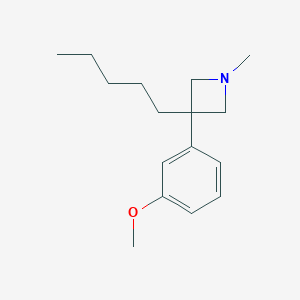
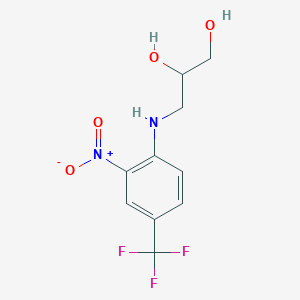

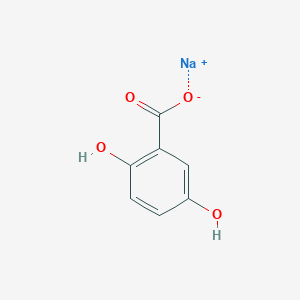
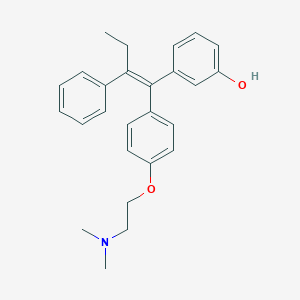
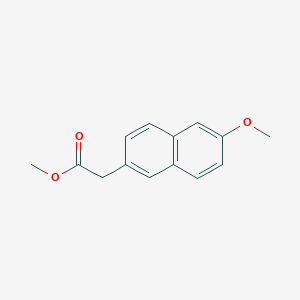
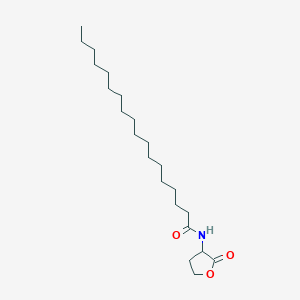
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
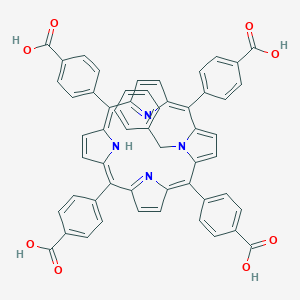
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
